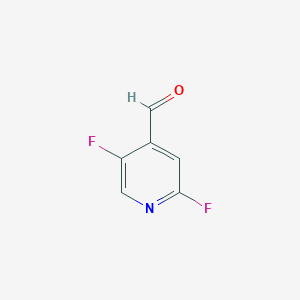

Methyl 2-amino-5-fluoro-3-methoxybenzoate

Overview

Description

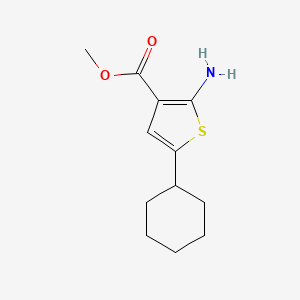

“Methyl 2-amino-5-fluoro-3-methoxybenzoate” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .

Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-fluoro-3-methoxybenzoate” is1S/C9H10FNO3/c1-13-7-4-5 (10)3-6 (8 (7)11)9 (12)14-2/h3-4H,11H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 2-amino-5-fluoro-3-methoxybenzoate” is a powder that is stored at room temperature .Scientific Research Applications

Organic Synthesis Intermediates

Methyl 2-amino-5-fluoro-3-methoxybenzoate: is used as an intermediate in the synthesis of more complex organic compounds. Its molecular structure allows for the introduction of fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of these compounds, such as increased stability and bioavailability .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the development of new drugs. Its amino and methoxy groups are versatile functional groups that can be modified to create a variety of pharmacologically active molecules, potentially leading to new treatments for diseases .

Material Science

The compound’s unique structure makes it suitable for use in material science, particularly in the development of organic semiconductors. Its ability to donate and accept electrons can be harnessed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Biological Activity Modulation

Methyl 2-amino-5-fluoro-3-methoxybenzoate: can be used to synthesize compounds with a range of biological activities. For example, modifying its structure could lead to the creation of molecules with antimicrobial, anti-inflammatory, or anticancer properties, expanding the arsenal of available therapeutic agents .

Agrochemical Development

The introduction of fluorine atoms into agrochemicals can enhance their activity and selectivity. This compound could be used to develop new pesticides or herbicides with improved efficacy and reduced environmental impact .

Fluorine Chemistry

Fluorine chemistry is an important area of research due to the unique reactivity of fluorine atomsMethyl 2-amino-5-fluoro-3-methoxybenzoate can be utilized in studies aimed at understanding the behavior of fluorinated compounds and developing new fluorination reactions .

Neurotransmitter Research

The amino group in the compound’s structure is similar to that found in neurotransmitters. This similarity can be exploited to synthesize analogs that interact with neurotransmitter receptors, aiding in the study of neurological disorders and the development of new psychotropic medications .

Environmental Studies

Due to growing concerns about the persistence of fluorinated compounds in the environment, this compound can be used in environmental studies to assess the impact of fluorine-containing molecules on ecosystems and to develop strategies for mitigating potential risks .

Safety and Hazards

The compound has been associated with Hazard Statement H412, which indicates that it is harmful to aquatic life with long-lasting effects . Precautionary statements include P273, which advises avoiding release to the environment, and P501, which suggests disposing of the contents/container in accordance with local regulations .

properties

IUPAC Name |

methyl 2-amino-5-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWQCUSBIQLPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-fluoro-3-methoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)

![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)

![Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1424410.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)